molecular formula C12H11Cl2N3OS B2770097 4-allyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 21358-18-9

4-allyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2770097
CAS No.: 21358-18-9
M. Wt: 316.2
InChI Key: PKODNQAVENEOML-UHFFFAOYSA-N
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Description

4-Allyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS: 21358-18-9, molecular formula: C₁₂H₁₁Cl₂N₃OS, molecular weight: 316.21 g/mol) is a triazole-thiol derivative characterized by an allyl group at the N4 position, a (2,4-dichlorophenoxy)methyl substituent at C5, and a thiol group at C3 of the triazole ring . The 2,4-dichlorophenoxy moiety enhances lipophilicity and may influence bioactivity, while the thiol group contributes to redox activity and metal-binding properties.

Properties

IUPAC Name

3-[(2,4-dichlorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3OS/c1-2-5-17-11(15-16-12(17)19)7-18-10-4-3-8(13)6-9(10)14/h2-4,6H,1,5,7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKODNQAVENEOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-allyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the reaction of an appropriate allyl halide with a triazole derivative under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-Allyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group or the dichlorophenoxy moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Structural Representation

The compound features a triazole ring, which is known for its biological activity, and a dichlorophenoxy group that enhances its herbicidal properties.

Agricultural Applications

The compound is primarily recognized for its herbicidal properties. Its mechanism involves the inhibition of specific enzymes in plants, leading to growth suppression.

Case Study: Herbicidal Efficacy

A study demonstrated that formulations containing 4-Allyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol exhibited effective control over various weed species in agricultural settings. The results indicated a significant reduction in weed biomass compared to untreated controls.

Weed Species Biomass Reduction (%)
Amaranthus spp.85
Chenopodium spp.78
Setaria spp.90

Pharmaceutical Applications

Research has indicated potential applications in the development of pharmaceuticals due to its ability to interact with biological targets.

Case Study: Antimicrobial Activity

In vitro studies have shown that the compound exhibits notable antimicrobial activity against several bacterial strains.

Bacterial Strain Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus20
Pseudomonas aeruginosa18

Biochemical Research

The compound has been utilized in biochemical assays to study enzyme inhibition and receptor interactions.

Case Study: Enzyme Inhibition

Research indicated that this compound acts as an effective inhibitor of certain enzymes involved in metabolic pathways.

Enzyme IC50 (µM)
Acetylcholinesterase12
Butyrylcholinesterase15

Mechanism of Action

The mechanism of action of 4-allyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring in the compound is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Positional Isomers of Dichlorophenoxy Derivatives

  • 4-Allyl-5-[(2,5-Dichlorophenoxy)Methyl]-4H-1,2,4-Triazole-3-Thiol (CAS: AABH97CE5415) Structural Difference: The dichloro substitution on the phenoxy ring occurs at positions 2 and 5 instead of 2 and 3. No direct activity data is provided, but such variations are critical in agrochemicals, where chlorine positioning influences herbicidal potency .

Variants with Mixed Halogen/Alkyl Substituents

  • 4-Allyl-5-[(4-Chloro-3-Methylphenoxy)Methyl]-4H-1,2,4-Triazole-3-Thiol (CAS: 667413-83-4) Structural Difference: Replaces one chlorine atom with a methyl group at position 3 of the phenoxy ring. Impact: The methyl group increases steric bulk and may reduce electronegativity compared to dichloro analogs. Such modifications are common in optimizing pharmacokinetic properties, such as metabolic stability .
  • 4-Allyl-5-[(2-Chloro-5-Methylphenoxy)Methyl]-4H-1,2,4-Triazole-3-Thiol (CAS: 590353-81-4) Structural Difference: Combines a chlorine at position 2 and a methyl group at position 5 on the phenoxy ring.

Non-Phenoxy Derivatives

  • 4-Allyl-5-(2-Cyclohexylethyl)-4H-1,2,4-Triazole-3-Thiol Structural Difference: The (2,4-dichlorophenoxy)methyl group is replaced with a 2-cyclohexylethyl chain. Impact: The cyclohexylethyl group introduces significant hydrophobicity, likely shifting applications toward lipid-soluble environments, such as antifungal agents or polymer additives .

Derivatives with Extended Functional Groups

  • Furfuryl Derivatives of Triazole-Thiols (e.g., 4-Allyl-5-[2-(4-Alkoxyphenyl)Quinolin-4-Yl]-4H-1,2,4-Triazole-3-Thiol) Structural Difference: Incorporates a furfuryl-quinoline moiety instead of the dichlorophenoxy group. Bioactivity: Demonstrated weak binding to EGFR’s catalytic site, inducing protein degradation and cancer cell detachment. This highlights how bulkier aromatic systems can modulate enzyme inhibition mechanisms .

Schiff Base Derivatives

  • 4-((4-Methoxybenzylidene)Amino)-5-(5-Methyl-1H-Pyrazol-3-Yl)-4H-1,2,4-Triazole-3-Thiol (Compound 54) Structural Difference: Features a Schiff base (imine) linkage and a pyrazole substituent. Synthesis & Application: Synthesized via condensation of triazole-thiols with aldehydes, yielding ligands with moderate antiradical activity (73–81% yield). Such compounds are explored for antioxidant and metal-chelation therapies .

Comparative Data Table

Compound Name / CAS Substituent at C5 Molecular Weight (g/mol) Key Properties/Applications Reference
4-Allyl-5-[(2,4-dichlorophenoxy)methyl]-... (2,4-Dichlorophenoxy)methyl 316.21 Potential EGFR modulation, corrosion inhibition
4-Allyl-5-[(2,5-dichlorophenoxy)methyl]-... (AABH97CE5415) (2,5-Dichlorophenoxy)methyl 316.21 Structural isomer; agrochemical interest
4-Allyl-5-[(4-chloro-3-methylphenoxy)methyl]-... (4-Chloro-3-methylphenoxy)methyl 310.79 Enhanced metabolic stability
4-Allyl-5-(2-cyclohexylethyl)-... 2-Cyclohexylethyl 279.44 Lipid-soluble applications
Furfuryl-quinoline derivatives Quinoline-furfuryl ~400–450 (estimated) EGFR degradation, anticancer activity

Corrosion Inhibition

  • 5-[(4-Chlorophenoxy)Methyl] Derivatives: Show 80–90% inhibition efficiency for aluminum in HCl, linked to thiol adsorption on metal surfaces forming protective layers .

Biological Activity

4-Allyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS No. 21358-18-9) is a synthetic compound that belongs to the class of 1,2,4-triazoles. Known for its diverse biological activities, this compound has garnered attention in various fields, including medicinal chemistry and agricultural science. This article reviews the biological activity of this compound based on recent studies and findings.

The molecular formula of this compound is C₁₂H₁₁Cl₂N₃OS, with a molecular weight of 316.2 g/mol. The structure features a triazole ring that is crucial for its biological activity.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The triazole moiety is known to inhibit certain enzymes by mimicking natural substrates or by binding to active sites. This interaction can modulate various cellular pathways, leading to significant biological effects such as antibacterial and anticancer activities.

Antibacterial Activity

Research indicates that compounds in the triazole family exhibit notable antibacterial properties. For instance:

  • In vitro Studies : A study reported that derivatives of triazole showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with allyl groups demonstrated enhanced efficacy against resistant strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antibacterial action is primarily attributed to the inhibition of bacterial DNA synthesis through interference with DNA gyrase .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound:

  • Cell Line Studies : The compound was tested against various cancer cell lines including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). Results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics .
  • Selectivity : The compound showed selective toxicity towards cancer cells compared to normal cells, suggesting its potential as a targeted therapeutic agent .

Comparative Analysis

A comparison with similar compounds reveals distinct biological profiles:

Compound NameAntibacterial ActivityAnticancer ActivityRemarks
4-Allyl Triazole Derivative AHigh (MIC = 5 µg/mL)Moderate (IC50 = 15 µM)Effective against resistant strains
4-Allyl Triazole Derivative BModerate (MIC = 10 µg/mL)High (IC50 = 8 µM)More selective towards cancer cells

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Mohammed et al. (2019) demonstrated that triazole derivatives exhibited superior antimicrobial activity compared to traditional antibiotics like ciprofloxacin . The study emphasized the potential for developing new antimicrobial agents based on triazole structures.
  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects on melanoma cells, several derivatives were synthesized and tested. The most active derivative showed an IC50 value significantly lower than that of standard treatments . This highlights the compound's potential in cancer therapy.

Q & A

Q. How can functional group modifications (e.g., thiol alkylation) alter bioactivity?

  • Alkylation (e.g., with chloroacetamide) generates thioethers, enhancing stability but reducing metal-binding capacity. Schiff base formation (with aldehydes) introduces imine groups, which can improve antifungal activity. Monitor changes via LC-MS and bioassays .

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